molecular formula C6H13BrO3S B1517976 1-(3-Bromopropanesulfonyl)-2-methoxyethane CAS No. 1153353-78-6

1-(3-Bromopropanesulfonyl)-2-methoxyethane

Cat. No. B1517976
M. Wt: 245.14 g/mol
InChI Key: PXDYKWORINBEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropanesulfonyl)-2-methoxyethane, also known as BPSME, is an organic compound commonly used in organic synthesis and research. It is a colorless, volatile liquid with a faint odor. BPSME has a wide range of applications in the field of organic chemistry, including the synthesis of organic compounds, the production of pharmaceuticals and the production of industrial chemicals. BPSME is also used in the laboratory to study the structure and reactivity of organic compounds.

Scientific Research Applications

Ring Opening of Sulfonylaziridines

The compound has been explored in the context of synthesizing 1,3-heteroatom substituted 2-aminopropane derivatives. This involves the use of 2-(bromomethyl)-1-sulfonylaziridines, which upon treatment with sodium azide or different potassium phenoxides in the presence of silica gel, yield functionalized sulfonamides and 1,3-dialkoxy-2-(tosylamino)propanes. This method demonstrates the applicability of arenesulfonyl-2-(bromomethyl)aziridines in organic synthesis, particularly towards the synthesis of functionalized amines and sulfonamides (D’hooghe et al., 2005).

Masked Acetonyl Bromide Synthesis

Another application involves the synthesis of 3-Bromo-2-(tetrahydropyran-2-yloxy)propene, which serves as a masked acetonyl bromide. This compound is generated through the elimination of hydrogen bromide from 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane. The utility of this reagent lies in its role as an intermediate in organic synthesis, facilitating various transformations and serving as a precursor for further chemical reactions (Horning et al., 1970).

properties

IUPAC Name

1-bromo-3-(2-methoxyethylsulfonyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO3S/c1-10-4-6-11(8,9)5-2-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDYKWORINBEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropanesulfonyl)-2-methoxyethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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